molecular formula C6H3F9 B1362264 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene CAS No. 239795-57-4

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

Cat. No. B1362264
CAS RN: 239795-57-4
M. Wt: 246.07 g/mol
InChI Key: GBZVNPLYXNEEFL-UHFFFAOYSA-N
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Description

“3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene” is a chemical compound with the molecular formula C6H3F9 and a molecular weight of 246.07 . It’s used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

1. Kinetic Studies and Isomerization Reactions

The compound has been studied for its isomerization reactions in a basic medium, revealing insights into its stability and the role of base catalysts like triethylamine in promoting intramolecular hydrogen transfers to yield more stable isomers (Tordeux et al., 2001).

2. Synthesis of Heterocyclic Compounds

Research has shown its potential as a precursor in the synthesis of fluorine-containing heterocyclic compounds, which are valuable in medical and agrochemical industries. The compound's reactivity in heterocyclization reactions has been explored to develop new methodologies for synthesizing heterocyclic compounds (Sokolov et al., 2013).

3. Study of Molecular Structure and Intramolecular Bonding

Investigations into the conformations, molecular structure, and intramolecular hydrogen bonding of related molecules have provided valuable insights into their chemical behavior and interactions, contributing to a deeper understanding of their potential applications in various fields (Vakili et al., 2012).

4. Synthesis of Fluorine-Containing Polyethers

The compound has been used to synthesize highly fluorinated monomers, leading to the development of polyethers characterized by their solubility, hydrophobicity, and low dielectric properties. These materials exhibit moderate thermal stability and have potential applications in various industrial sectors (Fitch et al., 2003).

5. Development of Fluorinated Heterocycles

Studies have focused on reacting the compound with nitrogen nucleophiles to synthesize partially fluorinated heterocycles, expanding the range of available fluorinated compounds for potential use in pharmaceuticals and agrochemicals (Chi et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZVNPLYXNEEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379359
Record name 2-Vinylperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

CAS RN

239795-57-4
Record name 2-Vinylperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
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3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 5
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 6
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

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